1-chloro-4-[(4-nitrobenzyl)thio]benzene
Description
1-Chloro-4-[(4-nitrobenzyl)thio]benzene is a chloro-substituted aromatic compound featuring a thioether linkage (-S-) connecting a nitrobenzyl group to the benzene ring. This structure combines electron-withdrawing (chloro, nitro) and sulfur-based functionalities, making it relevant in synthetic chemistry and materials science.
Properties
CAS No. |
88275-95-0 |
|---|---|
Molecular Formula |
C13H10ClNO2S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)sulfanylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2 |
InChI Key |
AMENOOOERGYSAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-chloro-4-[(4-nitrobenzyl)thio]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with a thiol compound under specific conditions. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-[(4-nitrobenzyl)thio]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by other nucleophiles in the presence of a suitable base. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[(4-nitrobenzyl)thio]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-[(4-nitrobenzyl)thio]benzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to structurally related thioethers, ethers, and halogenated benzene derivatives (Table 1):
Key Observations :
- Synthetic Flexibility: Thioethers (e.g., target compound) are typically synthesized via thiolate nucleophilic substitution, whereas ether analogs (e.g., 1-chloro-4-[(4-nitrophenoxy)methyl]benzene) require phenoxide intermediates .
Physicochemical Properties
Melting Points and Solubility
- Chloromethyl 4-chlorophenyl sulfide : Melting point = 21.5°C . The absence of a nitro group likely contributes to lower melting points compared to the target compound.
- 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene: Higher molecular weight (263.67 vs. 292.74 for the target) but lower density due to the oxygen atom’s smaller atomic radius compared to sulfur.
Spectroscopic Data
- ¹H/¹³C NMR : Thioethers exhibit distinct sulfur-induced deshielding. For example, 1-chloro-4-(2-fluoropropyl)benzene shows δ 2.99–3.65 ppm (methylene protons adjacent to sulfur) in ¹H NMR .
- HRMS: The target compound’s nitro group would produce a characteristic [M]+ peak near m/z 291–293, similar to 1-chloro-4-[(4-nitrophenoxy)methyl]benzene ([M]+ = 291.03038) .
Reduction and Functionalization
- Nitro Group Reduction: The nitro group in the target compound can be reduced to an amine using Raney Ni or Fe/HCl, analogous to 1-chloro-4-[(4-nitrophenoxy)methyl]benzene, which forms 4-((4-chlorobenzyl)oxy)aniline .
- Thioether Reactivity : Thioethers are more nucleophilic than ethers, enabling alkylation or oxidation to sulfones. For example, 1-chloro-4-(2-isocyanatoethyl)benzene undergoes urea formation with amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
